GLP-1 antagonist

GLP-1 Receptor Binding Affinity Receptor Pharmacology

Glucagon-like peptide-1 receptor (GLP-1R) antagonists are a class of compounds that block the GLP-1 receptor, thereby inhibiting the incretin effects of endogenous GLP-1, such as insulin secretion and appetite suppression. This class includes both peptidic antagonists, derived from truncations of GLP-1 or exendin, and small molecule inhibitors.

Molecular Formula C28H37N3O3
Molecular Weight 463.6 g/mol
Cat. No. B2954528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1 antagonist
Molecular FormulaC28H37N3O3
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C
InChIInChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3
InChIKeyBFYLULHOYZNWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1 Antagonist Selection: Essential Characteristics and Procurement Considerations


Glucagon-like peptide-1 receptor (GLP-1R) antagonists are a class of compounds that block the GLP-1 receptor, thereby inhibiting the incretin effects of endogenous GLP-1, such as insulin secretion and appetite suppression [1]. This class includes both peptidic antagonists, derived from truncations of GLP-1 or exendin, and small molecule inhibitors [2]. The prototypical peptide antagonist, Exendin-3 (9-39) amide, acts as a potent and competitive inhibitor of GLP-1R with a binding affinity (Kd) of 1.7 nM at the cloned human receptor .

Why Not All GLP-1 Antagonists Are Interchangeable: Key Differentiators for Experimental Reproducibility


Substituting one GLP-1 antagonist for another without rigorous validation can lead to experimental failure due to substantial differences in binding mechanism, potency, selectivity, and in vivo duration of action. For instance, while the peptide antagonist Exendin-3 (9-39) exhibits high affinity (Kd = 1.7 nM) , the small molecule GLP-1R Antagonist 1 has a significantly weaker IC50 of 650 nM and operates via non-competitive inhibition . Furthermore, key structural variations, such as the site of acylation, can alter a peptide's selectivity profile by as much as 10-fold relative to related receptors like the GIP receptor [1]. These quantitative disparities directly impact experimental outcomes, making it critical for scientific users to select a specific compound based on documented, comparative performance data rather than relying on in-class assumptions.

Quantitative Evidence Guide: Verifiable Performance Metrics for GLP-1 Antagonist Selection


Comparative Binding Affinity: Exendin-3 (9-39) vs. GLP-1R Antagonist 1

The peptidic antagonist Exendin-3 (9-39) exhibits a high-affinity interaction with the human GLP-1 receptor, as indicated by a dissociation constant (Kd) of 1.7 nM . In stark contrast, the small molecule GLP-1R Antagonist 1 demonstrates a much lower potency, with an IC50 of 650 nM . This represents an approximate 382-fold difference in in vitro potency, highlighting the profound impact of molecular class on target engagement.

GLP-1 Receptor Binding Affinity Receptor Pharmacology

Functional Antagonism: Exendin-3 (9-39) vs. Exendin-4 Agonist in cAMP Assays

In a cAMP accumulation assay using HEK293 cells expressing the human GLP-1 receptor, the agonist Exendin-4 displayed an EC50 of 0.70 pM, demonstrating extremely high potency [1]. The antagonist Exendin-3 (9-39) effectively blocked GLP-1-induced cAMP production with an IC50 of 3.13 nM [1]. This illustrates a clear functional relationship where the antagonist requires a concentration approximately 4,470-fold higher than the agonist's EC50 to inhibit its effect in this specific cell-based system.

cAMP Signaling GLP-1 Receptor Functional Antagonism

Selectivity Profile: Acylated Human-Based Antagonist vs. GIP Receptor

A human-based GLP-1 receptor antagonist, optimized through site-specific acylation, demonstrates a 10-fold increase in selectivity for GLP-1R over the related glucagon-like peptide (GIP) receptor compared to non-acylated versions [1]. This quantitative improvement in selectivity reduces the likelihood of off-target activity on the GIP receptor, a common concern with peptidic incretin modulators.

Receptor Selectivity GLP-1 Receptor GIP Receptor

In Vivo Pharmacokinetics: Acylated Antagonist Duration of Action

The peptide antagonist Exendin-3 (9-39) is known for its relatively short in vivo duration of action, a major limitation for chronic studies [1]. In contrast, a site-specifically acylated, human-based GLP-1 antagonist exhibits a sufficient duration of action to maintain inhibitory activity when administered as a daily subcutaneous injection [1]. This is a key differentiator for experiments requiring sustained receptor blockade over multiple days.

Pharmacokinetics In Vivo Duration of Action

Mechanism of Antagonism: Exendin-3 (9-39) vs. Miniprotein Antagonists

In a reporter cell line (BHK21/GLP1R/Cre-luc) stimulated with 15 pM of the agonist semaglutide, the classic competitive antagonist Exendin-3 (9-39) blocked GLP-1R signaling with an IC50 of 13.9 ± 1.07 nM [1]. Two novel miniprotein binders, dGI1_024 and mGI1_008, also antagonized signaling but with different potencies (IC50 = 61 ± 20 nM and 39 ± 18 nM, respectively) [1]. This head-to-head comparison shows Exendin-3 (9-39) is 2.8- to 4.4-fold more potent than these specific miniprotein alternatives in this assay.

Mechanism of Action GLP-1 Receptor Competitive Antagonism

Internalization Efficiency: Exendin-3 (9-39) vs. Exendin-3/4 Agonists

A critical functional difference is observed in receptor internalization kinetics. Radiolabeled versions of the GLP-1R agonists Exendin-3 and Exendin-4 ([Lys40(111In-DTPA)]exendin-3 and -4) showed rapid in vitro binding and internalization [1]. Conversely, the antagonist [Lys40(111In-DTPA)]exendin(9-39) exhibited lower binding and minimal internalization in vitro [1]. This demonstrates that the antagonist, while binding to the receptor, does not efficiently trigger the receptor internalization pathway that is characteristic of agonists.

Receptor Internalization GLP-1 Receptor Radioligand Studies

GLP-1 Antagonist Procurement Scenarios: Evidence-Based Application Fit


High-Sensitivity In Vitro Receptor Binding Studies

For applications requiring precise quantification of GLP-1R binding affinity, such as radioligand displacement assays or surface plasmon resonance (SPR), the high-affinity peptide antagonist Exendin-3 (9-39) (Kd = 1.7 nM) is the optimal choice . Its potency and well-defined competitive mechanism provide a reliable reference standard, unlike weaker small molecule antagonists (IC50 = 650 nM) , which would require significantly higher concentrations and may introduce confounding off-target effects.

Chronic In Vivo Studies Requiring Sustained GLP-1R Blockade

When experimental designs demand long-term inhibition of GLP-1 signaling, such as in diet-induced obesity models or studies on energy homeostasis, a site-specifically acylated, human-based GLP-1 antagonist is required . This compound's extended duration of action, enabling once-daily subcutaneous dosing, overcomes the critical limitation of short-lived antagonists like Exendin-3 (9-39), making it the only viable peptide option for multi-day in vivo experiments .

Ex Vivo Tissue Autoradiography for GLP-1R Visualization

For ex vivo visualization of GLP-1 receptor expression in tissue sections via autoradiography, the radiolabeled antagonist 125I-BH-exendin(9-39) (specifically labeled at lysine 19) is a superior tool . Studies demonstrate that this antagonist radioligand exhibits high-affinity binding comparable to agonist tracers and successfully identifies GLP-1R-expressing tissues in both human and rat samples, providing a validated reagent for this specialized application .

In Vivo Imaging with Radiolabeled Tracers

For in vivo imaging applications, such as PET or SPECT scans to detect GLP-1R-positive tumors like insulinomas, antagonists like [Lys40(DTPA)]exendin(9-39) are not suitable . Evidence shows they exhibit minimal internalization in vitro, resulting in poor signal retention in target tissues. Instead, radiolabeled agonists like [Lys40(DTPA)]exendin-3 or -4, which are efficiently internalized, are the correct choice for achieving high-contrast in vivo images .

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